molecular formula C22H26ClN3O6S B2795875 N1-(4-chlorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872985-90-5

N1-(4-chlorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2795875
M. Wt: 495.98
InChI Key: OXNPPUKYKZMKOY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

Research in the field of organic and medicinal chemistry often explores the synthesis and characterization of complex organic compounds, including those with sulfonyl, oxalamide, and oxazinan groups. For example, studies have detailed the synthesis of novel compounds through various chemical reactions, including acid-catalyzed rearrangements and reactions with N,N-binucleophilic agents, aiming to explore their structural properties and potential applications. Compounds like oxalamides and sulfonamides are of particular interest due to their diverse biological activities and potential as therapeutic agents (Mamedov et al., 2016; Sharma et al., 2012).

Potential Applications

The research has also touched on the potential applications of these compounds, including their use in photodynamic therapy, as antimicrobial agents, and as anticancer agents. These studies highlight the versatility of compounds with oxalamide, sulfonyl, and related groups in various fields of medicinal chemistry and biotechnology. The compounds' interactions with metals, their photophysical properties, and their biological activities are key areas of interest (Pişkin et al., 2020; Yılmaz et al., 2015).

Structural Analysis and Computational Studies

In addition to synthetic techniques, research often involves detailed structural analysis using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the compounds' structures and optimize their properties for specific applications. These studies provide insights into the compounds' molecular geometries, electronic structures, and potential interactions with biological targets (Kumara et al., 2017; Wu et al., 2022).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O6S/c1-15-12-18(8-9-19(15)31-2)33(29,30)26-10-3-11-32-20(26)14-25-22(28)21(27)24-13-16-4-6-17(23)7-5-16/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNPPUKYKZMKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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